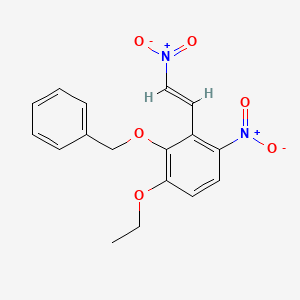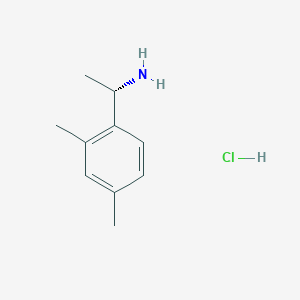
1-(2,4,5-Trifluorophenyl)propan-2-one
Overview
Description
1-(2,4,5-Trifluorophenyl)propan-2-one, also known as trifluoromethylphenyl ketone, is a synthetic compound. It is a ketone derivative that contains a trifluoromethyl group, which makes it highly reactive and useful for a range of research purposes. The CAS Number of this compound is 1305324-02-0 .
Molecular Structure Analysis
The molecular formula of 1-(2,4,5-Trifluorophenyl)propan-2-one is C9H7F3O . It has a molecular weight of 188.15 . The structure includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one group .Physical And Chemical Properties Analysis
1-(2,4,5-Trifluorophenyl)propan-2-one is a liquid at room temperature . The storage temperature is -10°C .Scientific Research Applications
Environmental Impacts and Remediation Techniques
Research on compounds structurally related to “1-(2,4,5-Trifluorophenyl)propan-2-one” often focuses on their environmental presence, degradation, and the development of remediation techniques. For instance, studies on the environmental concentrations, toxicology, and degradation pathways of bromophenols and chlorophenols offer insights into the behavior of halogenated compounds in the environment and suggest methods for their removal or neutralization (Koch & Sures, 2018).
Advanced Material Synthesis
Fluorinated compounds are pivotal in the development of advanced materials due to their unique chemical properties, such as increased stability and resistance to degradation. Research on polyfluoroalkyl chemicals highlights the significance of these compounds in various industrial applications, including their potential use in creating more durable materials (Liu & Mejia Avendaño, 2013).
Pharmaceutical and Agrochemical Innovations
The synthesis and functionalization of heterocyclic compounds, including triazoles and related derivatives, are crucial in pharmaceutical and agrochemical research. These studies are instrumental in the discovery and development of new drugs and agricultural chemicals with enhanced efficacy and selectivity. Reviews of patents and research on triazole derivatives, for example, emphasize their wide range of biological activities and potential applications (Ferreira et al., 2013).
Environmental Remediation
The treatment of wastewater from industrial processes, including pesticide production, is a critical area of environmental science. Research on the removal of toxic pollutants from wastewater emphasizes the importance of developing efficient and sustainable treatment technologies. This includes exploring biological and chemical methods for the degradation of hazardous substances to mitigate their environmental impact (Goodwin et al., 2018).
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trifluorophenyl)propan-2-one is not specified in the sources I found. Its reactivity is likely influenced by the presence of the trifluoromethyl group and the ketone functional group.
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-(2,4,5-trifluorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLGEJVLRUMTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



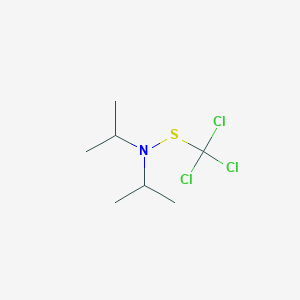
![8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole](/img/structure/B3230390.png)
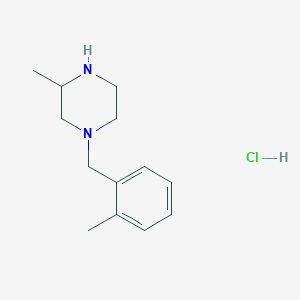
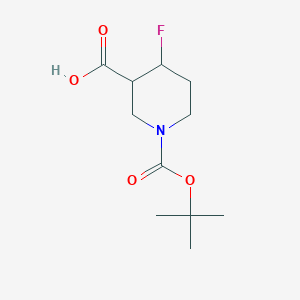
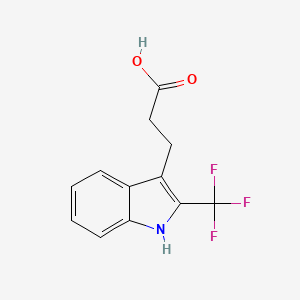
![[1,1':4',1''-Terphenyl]-4-ol](/img/structure/B3230418.png)

![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3230456.png)
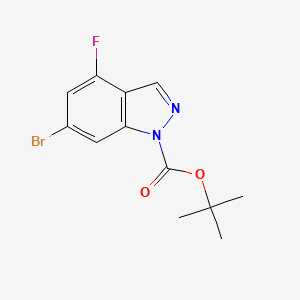
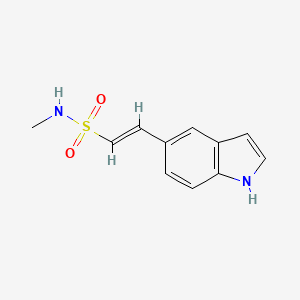
![Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3230469.png)

